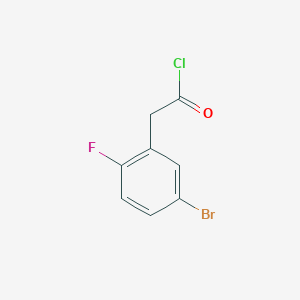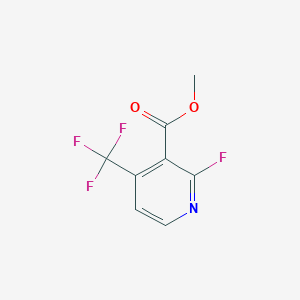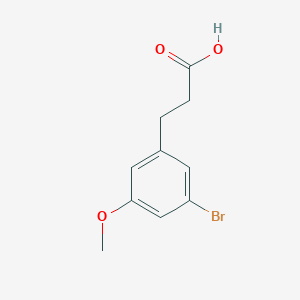
3-(3-Bromo-5-methoxyphenyl)propanoic acid
Descripción general
Descripción
3-(3-Bromo-5-methoxyphenyl)propanoic acid is a chemical compound that has gained interest among scientists due to its potential applications in various fields of research. It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Molecular Structure Analysis
The molecular formula of this compound is C10H11BrO3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Antibacterial and Phytotoxic Effects
- Antibacterial Activity : A study by Jităreanu et al. (2013) evaluated derivatives of cinnamic acid, including 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid, for their antibacterial properties. They discovered that these derivatives exhibited activity against Staphylococcus aureus, with minimal bactericidal concentrations determined at 100 µg/mL (Jităreanu et al., 2013).
- Phytotoxic Effects : The same study also explored the phytotoxicity and genotoxicity of these compounds using the Triticum test. The results showed a slight inhibition in plantlet growth and a decrease in total polyphenol content in treated plantlets (Jităreanu et al., 2013).
Chemical Synthesis and Modifications
- Electrochemical Hydrogenation : Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenating double bonds in 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids with virtually quantitative yield. This suggests potential applications in the synthesis and modification of related compounds (Korotaeva et al., 2011).
- Synthesis of Phenylpropanoids : Wang et al. (2011) isolated new phenylpropanoids from Morinda citrifolia, demonstrating the potential for synthesizing and studying similar compounds, including 3-(3-Bromo-5-methoxyphenyl)propanoic acid derivatives (Wang et al., 2011).
Natural Sources and Isolation
- Isolation from Rhodomela confervoides : Zhao et al. (2004) isolated bromophenol derivatives, including compounds structurally similar to this compound, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against cancer cell lines and microorganisms, though they were found inactive (Zhao et al., 2004).
Biofilm Formation
- Influence on Biofilm Formation : Zhen-long (2008) researched the impact of a compound structurally similar to this compound on biofilm formation of Staphylococcus epidermidis on PVC material. The findings could be relevant for understanding how similar compounds influence biofilm formation (Li Zhen-long, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Pharmacokinetics
It is known that 3-(3-methoxyphenyl)propionic acid, a compound with a similar structure, is a naturally occurring human metabolite that is excreted in urine . This suggests that 3-(3-Bromo-5-methoxyphenyl)propanoic acid may have similar pharmacokinetic properties.
Propiedades
IUPAC Name |
3-(3-bromo-5-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXGLEDSUKMASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


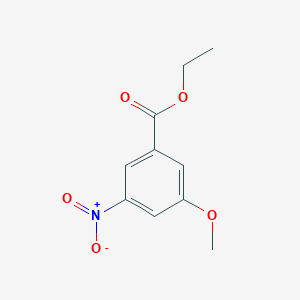
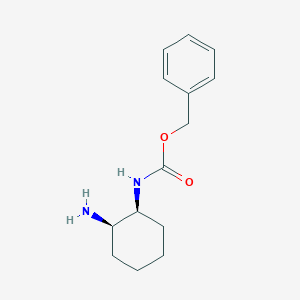
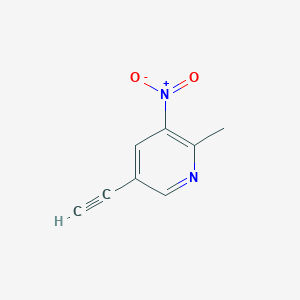
![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)


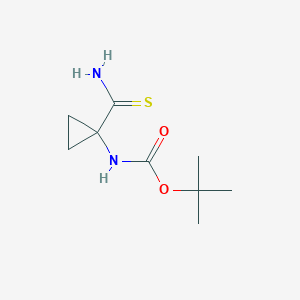
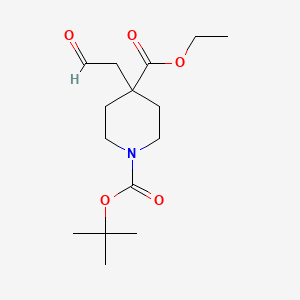
![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)


